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Compound of Interest

Compound Name: 2-(2-oxocyclopentyl)acetic Acid

Cat. No.: B075209

An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of 2-(2-
oxocyclopentyl)acetic acid

Abstract

2-(2-oxocyclopentyl)acetic acid (CAS No. 1460-38-4) is a bifunctional organic molecule
featuring a cyclopentanone ring and a carboxylic acid moiety.[1][2] This structure makes it a
valuable chiral building block and a versatile intermediate in the synthesis of complex organic
molecules, including pharmaceutical agents.[3][4] This guide provides a comprehensive
technical overview of the theoretical properties of 2-(2-oxocyclopentyl)acetic acid, detailing
the computational chemistry workflows used to predict its behavior at a molecular level. We will
explore its conformational landscape, electronic properties, and spectroscopic features through
the lens of modern theoretical calculations, offering insights for researchers in synthetic
chemistry and drug development.

Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its basic identifiers and
physicochemical properties. These parameters govern its behavior in both chemical reactions
and biological systems, influencing factors such as solubility, reactivity, and membrane
permeability.

Chemical Identifiers
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Precise identification is critical for regulatory and research purposes. The key identifiers for 2-
(2-oxocyclopentyl)acetic acid are summarized below.

Identifier Value Source
CAS Number 1460-38-4 [11[5]16]
Molecular Formula C7H1003 [11[2][5]
Molecular Weight 142.15 g/mol [1][5]
IUPAC Name 2-(2-oxocyclopentyl)acetic acid  [5]
Canonical SMILES C1CC(C(=0)C1)CC(=0)0 [5]

OLLLIBGOZUPLOK-
InChliKey [51[6]
UHFFFAOYSA-N

Experimental and Predicted Properties

The following table consolidates key physicochemical data, which are crucial for designing
experimental conditions and predicting the molecule's ADME (Absorption, Distribution,
Metabolism, and Excretion) properties in a drug development context.
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Property Value Significance & Comments
Melting Point 47-51 °C [6]

Boiling Point 316.5 °C at 760 mmHg

Density 1.21 g/cm3 (Predicted) [6]

pKa 4.36 £ 0.10 (Predicted) [6]

LogP (XLogP3) -0.1 [5]

Hydrogen Bond Donors 1 (from -COOH)

3 (two on -COOH, one on
Hydrogen Bond Acceptors

C=0)
Rotatable Bonds 2
Polar Surface Area (PSA) 54.37 A2

Theoretical Conformational Analysis

The biological activity and reactivity of 2-(2-oxocyclopentyl)acetic acid are intrinsically linked
to its three-dimensional structure. Due to its two rotatable bonds and non-planar ring, the
molecule exists as an equilibrium of multiple conformers. Understanding this conformational
landscape is essential for rational drug design and mechanistic studies.

The Cyclopentane Ring Pucker

A planar cyclopentane ring would suffer from significant torsional strain due to eclipsed C-H
bonds.[7] To alleviate this, the ring adopts non-planar, puckered conformations. The two most
common, low-energy conformations are the envelope (Cs symmetry) and the half-chair or twist
(C2 symmetry).[8][9] These forms rapidly interconvert through a process known as
pseudorotation, with a very low energy barrier.[10][11] The presence of the oxo group and the
acetic acid substituent will create preferential puckering to minimize steric and electronic
repulsions.

Side-Chain and Carboxyl Group Orientation

The molecule’s flexibility is further defined by:
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e Rotation about the Ring-Side Chain Bond: The orientation of the acetic acid group relative to

the cyclopentanone ring.

o Carboxyl Group Conformation: The carboxylic acid's hydroxyl proton can be oriented either
syn or anti with respect to the carbonyl group (O=C-O-H dihedral angle of ~0° or ~180°,
respectively). Quantum mechanical calculations show that the syn conformation is
significantly more stable, though the anti state can be accessible in solution.[12][13]

The interplay between these factors results in a complex potential energy surface.
Computational modeling is the only feasible method to identify and rank the stability of the

various possible conformers.
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Caption: Key conformational variables for 2-(2-oxocyclopentyl)acetic acid.

Quantum Chemical Calculations: A Predictive
Workflow
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To move beyond qualitative descriptions, we employ quantum chemical calculations to derive
precise, quantitative data on the molecule's properties. Density Functional Theory (DFT) is a
robust and widely used method for this purpose, balancing computational cost with high
accuracy.[14][15]

Core Objective and Self-Validating Protocol

The primary goal is to compute the molecule's equilibrium geometry and its corresponding
electronic and vibrational properties. A self-validating protocol ensures the reliability of the
results by confirming that the calculated structure represents a true energy minimum.

Protocol: DFT-Based Molecular Property Prediction
o Step 1: Initial Conformer Search.

o Action: Perform a systematic or stochastic conformational search using a lower-level
theory or molecular mechanics to identify a pool of low-energy starting structures.

o Rationale: This step is critical to ensure the global minimum energy conformer is not
missed. Relying on a single starting geometry can lead to erroneous conclusions.

o Step 2: Geometry Optimization.

o Action: Optimize the geometry of each promising conformer using a DFT functional and
basis set, such as B3LYP/6-31G(d,p) or the more accurate M06-2X/cc-pVTZ.[15] The
calculation should be performed in a simulated agueous environment using a polarizable
continuum model (like SMD or COSMO) to better represent biological conditions.[13][14]

o Rationale: This iterative process finds the coordinates where the net forces on all atoms
are zero, corresponding to a stationary point on the potential energy surface. The choice
of functional and basis set is a trade-off between accuracy and computational time; M06-
2X is often preferred for systems with complex interactions.[15]

o Step 3: Vibrational Frequency Calculation.

o Action: Perform a frequency calculation on each optimized geometry at the same level of
theory.
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o Rationale (Self-Validation): A true energy minimum will have zero imaginary frequencies.
The presence of one or more imaginary frequencies indicates a transition state or a
higher-order saddle point, invalidating it as a stable conformer. This step is a crucial quality
control check. It also yields the predicted infrared (IR) spectrum.[16]

o Step 4: Property Calculation and Analysis.

o Action: Using the validated minimum-energy geometry, perform single-point energy
calculations to derive electronic properties.

o Rationale: This step provides insights into the molecule's reactivity and intermolecular
interactions.
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Caption: Workflow for quantum chemical calculations of molecular properties.
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Predicted Theoretical Properties

This computational workflow yields a wealth of data that can be used to predict the molecule's

behavior.

Calculated Property

Description & Relevance

Optimized 3D Geometry

Provides precise bond lengths, bond angles,
and dihedral angles for the most stable

conformer(s).

Relative Energies

Allows for the determination of the Boltzmann
population of different conformers at a given

temperature.

HOMO/LUMO Energies

The Highest Occupied and Lowest Unoccupied
Molecular Orbitals. The energy gap indicates
chemical reactivity and electronic excitation

properties.

Molecular Electrostatic Potential (MEP)

Maps the charge distribution on the molecule's
surface, identifying sites for nucleophilic
(positive potential) and electrophilic (negative

potential) attack.

Dipole Moment

Quantifies the overall polarity of the molecule,
which influences its solubility and intermolecular

interactions.

Predicted IR Spectrum

The calculated vibrational frequencies can be
compared with experimental IR spectra to
validate the computational model. Characteristic
peaks for C=0 (ketone and acid) and O-H
stretches would be predicted.[17]

Predicted NMR Spectrum

Chemical shifts (*H and 13C) can be calculated
and compared to experimental data for

structural confirmation.[5]
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Relevance and Applications in Research and
Development

The structural features of 2-(2-oxocyclopentyl)acetic acid make it a molecule of significant
interest.

o Pharmaceutical Intermediate: Its ethyl ester, ethyl 2-oxocyclopentylacetate, is a key
intermediate in the synthesis of Laropiprant, a selective antagonist for the prostaglandin D2
receptor 1 (DP1).[4] This highlights its proven utility in constructing complex, biologically
active molecules.

 Building Block for Prostaglandins: The cyclopentanone core is a common structural motif in
prostaglandins and their analogs, which are potent signaling molecules with diverse
physiological roles.

o Fragment-Based Drug Discovery (FBDD): The molecule possesses key features for FBDD—
low molecular weight, multiple hydrogen bonding points, and a defined 3D shape—making it
an attractive starting point for developing inhibitors for various enzyme targets.

o Chiral Synthesis: The carbon atom connecting the ring and the side chain is a chiral center,
making the molecule a valuable precursor for stereoselective synthesis.

Conclusion

2-(2-oxocyclopentyl)acetic acid is more than a simple organic compound; it is a versatile
platform for chemical innovation. The theoretical and computational methods detailed in this
guide provide a powerful framework for understanding its intrinsic properties. By predicting its
conformational preferences, electronic structure, and spectroscopic signatures, researchers
can accelerate the design of novel synthetic routes and the development of new therapeutic
agents. The synergy between robust computational modeling and empirical validation is
essential for unlocking the full potential of such valuable chemical building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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